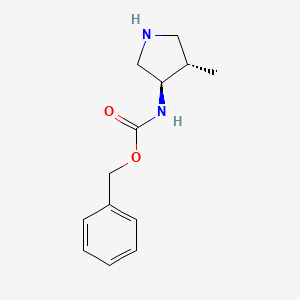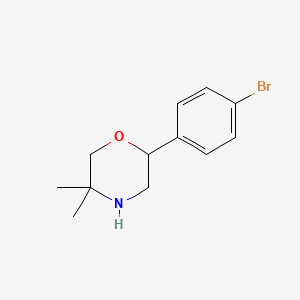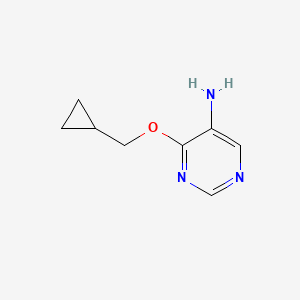
4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester typically involves the esterification of 4-Chloro-benzenesulfonic acid with benzothiazol-2-ylmethanol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction is usually conducted under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The benzothiazole ring can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution Reactions: Products include substituted benzothiazoles.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include amines.
Scientific Research Applications
4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester is widely used in scientific research, particularly in the fields of:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester involves its interaction with specific molecular targets. The benzothiazole ring is known to interact with various enzymes and proteins, potentially inhibiting their activity. The sulfonic acid group enhances the compound’s solubility and facilitates its interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ester
- 4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl amide
- 4-Chloro-benzenesulfonic acid benzothiazol-2-ylmethyl ether
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the chloro and sulfonic acid groups allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
CAS No. |
565172-43-2 |
|---|---|
Molecular Formula |
C14H10ClNO3S2 |
Molecular Weight |
339.8 g/mol |
IUPAC Name |
1,3-benzothiazol-2-ylmethyl 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C14H10ClNO3S2/c15-10-5-7-11(8-6-10)21(17,18)19-9-14-16-12-3-1-2-4-13(12)20-14/h1-8H,9H2 |
InChI Key |
MVATZGWBWNKBRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)COS(=O)(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Phenylsulfonyl)thieno[3,2-d][1,2,3]diazaborinin-1(2h)-ol](/img/structure/B13058515.png)

![N4-(Pentan-2-YL)thieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13058536.png)

![1,1-Dioxido-2,3-dihydro-4H-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B13058556.png)

![(2R,4R,5S)-5-((tert-butoxycarbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13058559.png)

![4-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione](/img/structure/B13058575.png)





